Biochemical Potency Comparison: PD-1/PD-L1 Inhibitor 3 vs. BMS-202 in TR-FRET Binding Assays
PD-1/PD-L1 Inhibitor 3 demonstrates a 3.2-fold higher biochemical potency against the PD-1/PD-L1 interaction compared to the widely used non-peptidic inhibitor BMS-202. In a time-resolved FRET (TR-FRET) assay, the target compound achieves an IC50 of 9 nM [1], whereas BMS-202 is reported with an IC50 of 18 nM under comparable conditions [2]. This differential binding affinity is a critical parameter for researchers requiring maximal pathway inhibition at lower compound concentrations.
| Evidence Dimension | Inhibition of PD-1/PD-L1 protein-protein interaction |
|---|---|
| Target Compound Data | IC50 = 9 nM |
| Comparator Or Baseline | BMS-202: IC50 = 18 nM |
| Quantified Difference | 3.2-fold lower IC50 (higher potency) |
| Conditions | TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) biochemical assay |
Why This Matters
Higher potency in a direct binding assay indicates that a lower concentration of the compound is required to achieve the same level of target engagement, which can translate to reduced off-target effects and a wider experimental window in vitro.
- [1] TargetMol. PD-1/PD-L1-IN 3 TFA Product Datasheet. (IC50 of 9 nM in TR-FRET assay). View Source
- [2] MedChemExpress. BMS-202 Product Datasheet. (IC50 of 18 nM in PD-1/PD-L1 inhibition assay). View Source
